molecular formula C22H14F2O3 B4847317 7-[(2,4-difluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one

7-[(2,4-difluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No. B4847317
M. Wt: 364.3 g/mol
InChI Key: LWUAREQLCKOZIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(2,4-difluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is a flavonoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as Diflavanone A and is a member of the chromone family of compounds. The unique chemical structure of Diflavanone A has made it an interesting target for researchers in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of Diflavanone A is not fully understood. However, studies have shown that this compound exerts its therapeutic effects through the modulation of several signaling pathways in the body. Diflavanone A has been shown to inhibit the activity of several enzymes that are involved in the inflammatory response, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Diflavanone A has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound possesses antioxidant properties and can scavenge free radicals in the body. Diflavanone A has also been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using Diflavanone A in lab experiments is its unique chemical structure, which makes it an interesting target for researchers in the field of medicinal chemistry. Additionally, this compound has been shown to possess several therapeutic properties, which makes it a potentially useful compound for the development of new drugs. However, one of the limitations of using Diflavanone A in lab experiments is the complexity of its synthesis, which may limit its availability for use in research.

Future Directions

There are several future directions for research involving Diflavanone A. One area of research is the development of new drugs based on the chemical structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of Diflavanone A and its potential therapeutic applications. Further research is also needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of Diflavanone A is a complex process that involves several steps. The first step involves the reaction of 2,4-difluorobenzyl alcohol with 4-hydroxybenzaldehyde to form the intermediate compound 7-(2,4-difluorobenzyl)-4-hydroxy-2H-chromen-2-one. This intermediate is then subjected to a cyclization reaction using a Lewis acid catalyst to form Diflavanone A.

Scientific Research Applications

Diflavanone A has been the subject of several scientific studies due to its potential therapeutic benefits. Research has shown that this compound possesses anti-inflammatory, antioxidant, and anti-cancer properties. Studies have also demonstrated that Diflavanone A has the potential to be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

7-[(2,4-difluorophenyl)methoxy]-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F2O3/c23-16-7-6-15(20(24)10-16)13-26-17-8-9-18-19(14-4-2-1-3-5-14)12-22(25)27-21(18)11-17/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUAREQLCKOZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(2,4-difluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.